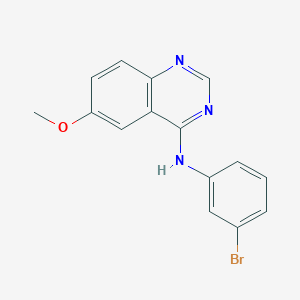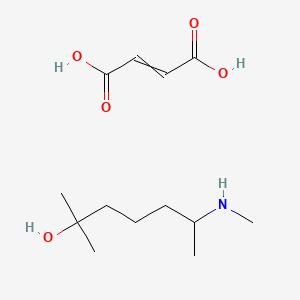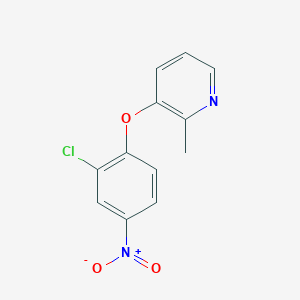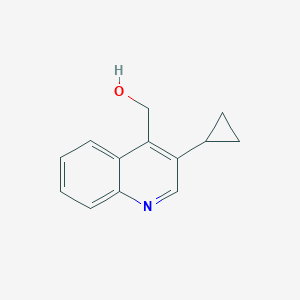
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its potential use in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-6-methoxyquinazolin-4-amine typically involves a multi-step process. One common method starts with the preparation of 3-bromoaniline, which is then reacted with 6-methoxyquinazolin-4-amine under specific conditions. The reaction often requires the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as potassium fluoride, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification techniques, such as Sep-Pak purification, can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted quinazoline derivatives with different functional groups .
科学的研究の応用
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine has several scientific research applications, including:
Biological Research: It is used in biological studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-bromophenyl)-6-methoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival .
類似化合物との比較
Similar Compounds
Similar compounds to N-(3-bromophenyl)-6-methoxyquinazolin-4-amine include other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as a cancer treatment.
Erlotinib: Another quinazoline-based drug used in cancer therapy.
Lapatinib: A quinazoline derivative used to treat certain types of breast cancer.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the 3-bromophenyl group. This unique structure can confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .
特性
分子式 |
C15H12BrN3O |
|---|---|
分子量 |
330.18 g/mol |
IUPAC名 |
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C15H12BrN3O/c1-20-12-5-6-14-13(8-12)15(18-9-17-14)19-11-4-2-3-10(16)7-11/h2-9H,1H3,(H,17,18,19) |
InChIキー |
LDTMDWOXHYGMAM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B13867258.png)





![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)


![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)
